molecular formula C12H16 B14148208 (1-Methylcyclopentyl)benzene CAS No. 20049-04-1

(1-Methylcyclopentyl)benzene

Cat. No.: B14148208
CAS No.: 20049-04-1
M. Wt: 160.25 g/mol
InChI Key: LJVPGRVAQLFCHB-UHFFFAOYSA-N
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Description

(1-Methylcyclopentyl)benzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 1-methylcyclopentyl group. This compound is part of the alkylbenzene family, where an alkyl group is attached to a benzene ring. Alkylbenzenes are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methylcyclopentyl)benzene can be synthesized through several methods. One common approach is the Friedel-Crafts alkylation of benzene with 1-methylcyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Formation of the electrophile: The 1-methylcyclopentyl chloride reacts with AlCl to form a complex.

    Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopentyl)benzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Reduction: Reduction reactions can convert it to cycloalkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH).

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: KMnO in acidic or basic medium.

    Reduction: LiAlH in anhydrous ether.

    Substitution: HNO for nitration, SO for sulfonation, and Cl or Br for halogenation.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Cycloalkylbenzenes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(1-Methylcyclopentyl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.

    Biology: It serves as a probe in biochemical studies to understand the interactions of alkylbenzenes with biological molecules.

    Medicine: Research explores its potential as a building block for pharmaceuticals and its interactions with biological targets.

    Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (1-Methylcyclopentyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different functional groups that interact with specific molecular targets.

    Binding to Receptors: In biological systems, it may bind to specific receptors or enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylbenzene: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    Toluene: Benzene ring with a methyl group.

    Ethylbenzene: Benzene ring with an ethyl group.

Uniqueness

(1-Methylcyclopentyl)benzene is unique due to the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties compared to other alkylbenzenes. This uniqueness influences its reactivity and interactions in various chemical and biological systems.

Properties

CAS No.

20049-04-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(1-methylcyclopentyl)benzene

InChI

InChI=1S/C12H16/c1-12(9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3

InChI Key

LJVPGRVAQLFCHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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